Dodecyl dihydrogen phosphate
Overview
Description
Phosphoric acid monododecyl ester, also known as monododecyl phosphate, is an ester of phosphoric acid. It is a surfactant with a long hydrophobic dodecyl chain and a hydrophilic phosphate group. This compound is widely used in various industrial and scientific applications due to its unique properties, including its ability to reduce surface tension and form micelles in aqueous solutions .
Mechanism of Action
Target of Action
Dodecyl dihydrogen phosphate is primarily used to modify the surface of composite particles, such as magnesium borate whisker/hydrated alumina . The primary target of this compound is the surface of these composite particles .
Mode of Action
This compound interacts with its targets by being grafted onto the surface of the composite particles . This results in the synthesis of an inorganic-organic hybrid . The interaction of this compound with its targets leads to the creation of a hydrophobic surface on the hybrid .
Biochemical Pathways
It is known that the phosphorus oxoacids generated from this compound can function as catalysts and increase the degree of graphitization of char residues . This suggests that this compound may play a role in the catalysis of certain reactions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a flame retardant. When incorporated into epoxy resin, this compound significantly improves the fire safety of the resin . For instance, the total heat release and peak heat release rate of the epoxy resin composite with this compound added are reduced . This is accompanied by lower total smoke production and smoke production rate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the fabrication of flame retardant composites using this compound requires a specific chemical environment . .
Biochemical Analysis
Biochemical Properties
Dodecyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly as a lysophosphatidic acid (LPA) receptor ligand. It serves as a specific agonist at EDG-4 (LPA2) and an antagonist at EDG-7 . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can modulate the activity of phosphatases and phosphate transporters, which are crucial for maintaining phosphate homeostasis in cells . Additionally, it can interact with lipid bilayers and membrane proteins, mimicking the physicochemical properties of natural phospholipids .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in regulating gene expression and cellular responses to extracellular signals . Furthermore, this compound can affect the integrity of cell membranes and the activity of membrane-bound enzymes, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules and its ability to modulate enzyme activity. It can bind to specific receptors, such as LPA receptors, and either activate or inhibit their signaling pathways . Additionally, this compound can interact with membrane lipids, altering their structure and function. This interaction can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound enzymes and transporters . Moreover, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potentially toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as inflammation and oxidative stress, in animal models . It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phosphate homeostasis and lipid metabolism. It interacts with enzymes and cofactors that regulate phosphate uptake, storage, and utilization in cells . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by phosphate transporters and distributed to various cellular compartments . Additionally, this compound can bind to proteins that facilitate its localization and accumulation in specific tissues . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be localized to the plasma membrane, endoplasmic reticulum, and other organelles, where it interacts with membrane-bound enzymes and transporters . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoric acid monododecyl ester can be synthesized through the esterification of phosphoric acid with dodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of phosphoric acid monododecyl ester often involves continuous processes using reactors such as falling film reactors. This method allows for efficient and scalable production. The reaction between dodecanol and phosphoric acid is carefully monitored to maintain optimal reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid monododecyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Under oxidative conditions, the dodecyl chain can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphate esters.
Major Products Formed:
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Dodecanoic acid and other oxidized derivatives.
Substitution: Various substituted phosphate esters.
Scientific Research Applications
Phosphoric acid monododecyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Monolauryl phosphate
- Dodecyl dihydrogen phosphate
- Lauryl dihydrogen phosphate
Comparison: Phosphoric acid monododecyl ester is unique due to its specific chain length and the presence of a single dodecyl group. This gives it distinct surfactant properties compared to other similar compounds, such as monolauryl phosphate, which has a shorter chain length. The specific interactions with lysophosphatidic acid receptors also differentiate it from other phosphate esters .
Properties
IUPAC Name |
dodecyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACALAUIQMRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880492 | |
Record name | Dihydrogen monolauryl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Phosphoric acid, monododecyl ester | |
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CAS No. |
2627-35-2, 12751-23-4 | |
Record name | Monolauryl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-35-2 | |
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Record name | Lauryl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627352 | |
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Record name | Monolauryl phosphate | |
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Record name | Phosphoric acid, monododecyl ester | |
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Record name | Dihydrogen monolauryl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, dodecyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dodecyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAURYL PHOSPHATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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